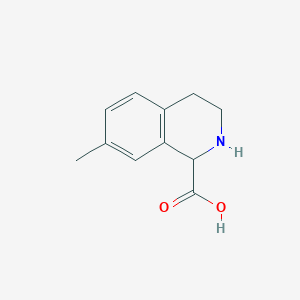

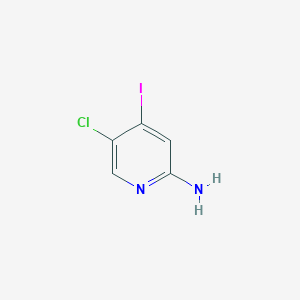

![molecular formula C30H25NO4 B3094704 (s)-α-(Fmoc-氨基)-[1,1'-联苯]-3-丙酸 CAS No. 1260616-69-0](/img/structure/B3094704.png)

(s)-α-(Fmoc-氨基)-[1,1'-联苯]-3-丙酸

描述

Fmoc-amino acids are a type of amino acid that has been modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group . This modification gives these amino acids unique properties, such as increased hydrophobicity and aromaticity . These properties can promote the association of building blocks, making Fmoc-amino acids useful in various applications .

Synthesis Analysis

Fmoc-amino acids are commonly used in solid-phase peptide synthesis . The Fmoc group acts as a protective group for the amino acid during synthesis, preventing unwanted reactions . The Fmoc group can be removed under specific conditions, allowing the amino acid to react as needed .Molecular Structure Analysis

The molecular structure of Fmoc-amino acids includes the Fmoc group, which is a large, aromatic group, and the amino acid itself . The exact structure will depend on the specific amino acid being modified.Chemical Reactions Analysis

Fmoc-amino acids can undergo a variety of chemical reactions, particularly those involved in peptide synthesis . For example, they can be esterified to 4-alkoxybenzyl alcohol polystyrene through acid chlorides .Physical And Chemical Properties Analysis

Amino acids are generally colorless, crystalline substances . They have high melting points due to their ionic properties, and their solubility depends on factors such as polarity, isoelectric point, the nature of the solvent, and temperature . Fmoc-amino acids, in particular, have increased hydrophobicity and aromaticity due to the Fmoc group .科学研究应用

肽合成和肽模拟物化学

(S)-α-(Fmoc-氨基)-[1,1'-联苯]-3-丙酸广泛用于肽合成和肽模拟物化学,利用 Fmoc(9-芴甲氧羰基)基团在合成过程中对氨基进行暂时保护。这种化学策略促进了复杂肽结构的构建和非天然氨基酸的纳入肽中,扩大了基于肽的研究和应用范围。

- 对映纯 Fmoc 保护氨基酸:研究表明对映纯 Fmoc 保护吗啉-3-羧酸的合成,显示与固相肽合成兼容,并应用于肽模拟物化学 (Sladojevich、Trabocchi 和 Guarna,2007 年)。

- 羰基化肽的固相合成:一种用于羰基化肽的固相合成新方法利用 Fmoc 保护氨基酸来模拟氧化修饰的肽,表明该材料与研究疾病相关 (Waliczek、Kijewska、Stefanowicz 和 Szewczuk,2015 年)。

功能材料开发

Fmoc 部分固有的疏水性和芳香性促进了氨基酸和短肽的自组装,使得 (S)-α-(Fmoc-氨基)-[1,1'-联苯]-3-丙酸成为创建功能材料的宝贵构建模块。这些材料在细胞培养、生物模板化、药物递送和治疗特性中得到应用。

- 生物启发构建模块:Fmoc 修饰的氨基酸和短肽表现出自组装特性,导致开发出在细胞培养、药物递送和治疗学中具有应用的功能材料 (Tao、Levin、Adler-Abramovich 和 Gazit,2016 年)。

超分子化学

Fmoc 保护氨基酸形成稳定超分子结构的能力被用于制作水凝胶和其他生物材料,突出了该化合物在先进材料科学和生物医学研究中的效用。

- 超分子凝胶:研究已经调查了 Fmoc 保护氨基酸在超分子凝胶中的掺入,探索了它们的抗菌活性和与生物表面的相互作用,这强调了该化合物在生物医学应用中的潜力 (Croitoriu、Nita、Rusu、Cimponeriu 和 Chiriac,2021 年)。

作用机制

未来方向

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-phenylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(18-20-9-8-12-22(17-20)21-10-2-1-3-11-21)31-30(34)35-19-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUSZFJTJZGJIK-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-1,2,4,5-tetrazine](/img/structure/B3094624.png)

![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3094627.png)

![Methyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B3094638.png)

![1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B3094643.png)

![2-(6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetic acid](/img/structure/B3094645.png)

![(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3094661.png)

![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid](/img/structure/B3094695.png)